1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that belongs to the class of urea derivatives. It features a unique structure characterized by a chlorophenyl group and a thiadiazole ring, which are connected through a urea moiety. This compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through various chemical methods, primarily involving the formation of the thiadiazole ring and subsequent reactions to introduce the chlorophenyl group. Detailed synthesis methods are outlined in the literature, including industrial production techniques that optimize yield and purity.
1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea is classified as:
The synthesis of 1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures and pressures, as well as the use of solvents like dichloromethane or ethanol. Catalysts may also be employed to enhance reaction rates and selectivity.
The molecular structure of 1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea can be represented as follows:
This indicates the presence of:
The compound's molecular weight is approximately 301.82 g/mol. Its structural formula includes specific bond arrangements that influence its chemical behavior and interactions with biological targets.
1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea can undergo several chemical reactions:
Common reagents for these reactions include organic solvents (e.g., dichloromethane), catalysts (e.g., palladium on carbon), and specific conditions tailored to achieve desired outcomes.
The mechanism of action for 1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea is largely dependent on its biological target. For instance, if it acts as an antimicrobial agent, it may inhibit microbial growth by disrupting metabolic pathways essential for survival. Detailed biochemical studies are necessary to elucidate specific molecular targets and pathways involved in its action .
Experimental data regarding melting point, boiling point, and spectral characteristics (NMR, IR) are crucial for characterizing this compound but are not universally standardized across all studies.
The compound has potential applications in various scientific fields:
1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea possesses the molecular formula C₁₄H₁₅ClN₄OS and a molecular weight of 322.81 g/mol. This structural architecture incorporates three pharmacologically significant domains: a 4-chloroaniline moiety, a urea bridge, and a 5-cyclopentyl-substituted 1,3,4-thiadiazole heterocycle. The compound is cataloged under PubChem CID 808855, providing a definitive reference within chemical databases [1].
Table 1: Chemical Identification Data
Identifier Type | Value/Designation |
---|---|
Systematic IUPAC Name | 1-(4-Chlorophenyl)-3-[5-(cyclopentyl)-1,3,4-thiadiazol-2-yl]urea |
Molecular Formula | C₁₄H₁₅ClN₄OS |
Molecular Weight | 322.81 g/mol |
CAS Registry Number | Not publicly available (PubChem CID: 808855) |
SMILES Notation | O=C(Nc1ccc(Cl)cc1)NC2=NN=C(S2)C3CCCC3 |
Nomenclatural analysis reveals the compound's structural hierarchy: The parent heterocycle is identified as 2-amino-5-cyclopentyl-1,3,4-thiadiazole, where the amino group engages in urea bond formation with the 4-chlorophenyl isocyanate derivative. The systematic name adheres to IUPAC principles by prioritizing the urea functional group as the principal characteristic, with the 4-chlorophenyl component designated as the N¹ substituent and the 5-cyclopentyl-1,3,4-thiadiazol-2-yl group as the N³ substituent. This naming convention aligns with structurally analogous bioactive ureas exemplified by N-(4-chlorophenyl)-N'-(4-chloro-1,2,3-thiadiazol-5-yl)urea (C₉H₆Cl₂N₄OS, MW 289.14) [2] and N-(4-chlorophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea (C₁₆H₁₂ClN₃OS, MW 329.80) [8], demonstrating consistent naming logic across the urea-thiadiazole chemical class.
The structural configuration confers distinctive physicochemical properties. The 4-chlorophenyl ring contributes significant π-electron density and moderate hydrophobicity (ClogP ≈ 2.8), while the cyclopentyl group enhances lipid solubility and influences conformational orientation. The thiadiazole nucleus provides a planar, electron-deficient heteroaromatic system capable of π-stacking interactions and hydrogen bond acceptance. The urea linkage (–NH–C(=O)–NH–) serves as a hydrogen-bonding module with both donor and acceptor capabilities, crucial for biomolecular recognition .
The strategic incorporation of urea functionalities into bioactive molecules represents a transformative advancement in medicinal chemistry, evolving from early linear urea derivatives to sophisticated heterocyclic-integrated architectures. The development of 1-(4-chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea emerges from three converging research trajectories:
Quinazoline-Based Therapeutics: Landmark FDA approvals of quinazoline-derived kinase inhibitors (erlotinib, gefitinib, lapatinib) established the therapeutic validity of nitrogen-rich heterocycles in oncology. These agents demonstrated that targeted inhibition of growth signaling pathways could yield substantial clinical benefits, stimulating research into complementary heterocyclic systems like 1,3,4-thiadiazole .
Thiadiazole Medicinal Chemistry: The exploration of 1,3,4-thiadiazoles as privileged scaffolds accelerated following observations of their metabolic stability, aromatic character, and diverse bioactivities. Early thiadiazole-urea hybrids like N-(3-chlorophenyl)-N'-(5-mercapto-1,3,4-thiadiazol-2-yl)urea demonstrated proof-of-concept for kinase modulation, while compounds such as (5-phenyl-1,2,4-thiadiazol-3-yl)urea (C₉H₈N₄OS, MW 220.25) provided structural templates for optimization [5] [7].
Diaryl Urea Pharmacophores: The clinical success of sorafenib and regorafenib validated diaryl ureas as vascular endothelial growth factor receptor (VEGFR) inhibitors. This stimulated systematic exploration of urea bioisosteres and heterocyclic replacements, leading to compounds like SKLB1002—a quinazoline-bearing 1,3,4-thiadiazole urea derivative that demonstrated potent VEGFR-2 inhibition with minimal toxicity. This compound specifically informed the design rationale for incorporating cyclopentyl substituents on the thiadiazole ring to modulate steric accessibility and lipophilicity .
Table 2: Evolution of Key Heterocyclic Urea Scaffolds
Era | Structural Class | Representative Compounds | Therapeutic Application |
---|---|---|---|
1990s-2000s | Diaryl ureas | Sorafenib, Regorafenib | Multikinase inhibition (Oncology) |
2000s-2010s | Quinazoline-thiadiazole hybrids | SKLB1002 | VEGFR-2 inhibition |
2010s-Present | Thiadiazole-aryl ureas with alicyclic substituents | 1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea | Targeted kinase inhibition (Preclinical) |
Synthetic methodology development paralleled this conceptual evolution. Modern access to 1-(4-chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea derives from optimized protocols established for analogous structures: Typically, 2-amino-5-cyclopentyl-1,3,4-thiadiazole undergoes reaction with 4-chlorophenyl isocyanate under anhydrous conditions in aprotic solvents (e.g., THF, acetonitrile), frequently employing catalytic bases like triethylamine to facilitate nucleophilic addition. This methodology reflects substantial refinement over earlier synthetic routes documented for antibacterial sulfone-substituted heterocyclic ureas (WO2009015193A1) and anti-inflammatory fenamate thiadiazoles (EP0401857A2) [4] [6].
1-(4-Chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea embodies multiple structure-activity relationship (SAR) principles critical to modern drug design:
Hydrogen Bonding Proficiency: The urea carbonyl and N–H groups form an optimal bidentate hydrogen-bonding motif capable of mimicking ATP–kinase interactions. Molecular docking analyses of analogous thiadiazolyl-aryl ureas reveal characteristic hydrogen bonds with kinase hinge region residues (e.g., Cys919 in VEGFR-2), validating this functionality as a critical pharmacophoric element .
Spatiotemporal Optimization: The cyclopentyl substituent represents a strategic compromise between conformational flexibility and steric bulk. Compared to smaller alkyl groups (methyl, ethyl), cyclopentyl enhances hydrophobic contact with enzyme subsites (e.g., the hydrophobic pocket adjacent to the ATP-binding site in kinases) without incurring the excessive rigidity of aromatic systems or the excessive bulk of larger cycloalkyl groups. This balance was empirically confirmed through studies demonstrating that cyclopentyl derivatives exhibited superior cellular permeability compared to cyclohexyl analogs while maintaining target affinity .
Electronic Modulation: The 1,3,4-thiadiazole ring serves as an electron-deficient π-system capable of dipole-dipole interactions and complementary stacking with tyrosine residues in kinase domains. The sulfur atom contributes to hydrophobic partitioning while potentially engaging in weak polar interactions. Computational studies (density functional theory - DFT) indicate the thiadiazole's electron-withdrawing character enhances urea NH acidity, strengthening hydrogen-bond donation capacity—a critical determinant of potency in kinase inhibition .
Table 3: Structure-Activity Relationship Contributions to Molecular Recognition
Structural Feature | Biomolecular Interaction | Biological Consequence |
---|---|---|
Urea linkage (–NH–C(=O)–NH–) | Bidentate H-bond donation/acceptance | High-affinity binding to kinase hinge regions |
5-Cyclopentyl substituent | Hydrophobic contact with allosteric pockets | Enhanced selectivity and cellular penetration |
1,3,4-Thiadiazole core | π-Stacking with tyrosine/phenylalanine residues | Target occupancy stabilization |
4-Chlorophenyl group | Van der Waals interactions in hydrophobic clefts | Binding affinity enhancement |
The compound's structural template demonstrates exceptional versatility for lead optimization. Recent research illustrates how strategic modifications generate diverse bioactivity profiles:
Oncology Applications: Quinazoline-bearing 1,3,4-thiadiazole-aryl urea derivatives (e.g., compound 8c from BMC Chemistry) demonstrated potent antiproliferative effects against MCF7 breast cancer cells (IC₅₀ = 4.7 μM) and A549 lung carcinoma cells through VEGFR-2 inhibition. Molecular dynamics simulations confirmed stable binding via hydrogen bonding with Glu885 and Cys919 residues, with the diaryl urea component acting as the primary hinge-binding motif .
Kinase Inhibition Selectivity: The electron-withdrawing thiadiazole nucleus adjacent to the urea functionality modulates electron distribution, enhancing interaction specificity with tyrosine kinases over serine/threonine kinases. This selectivity profile was substantiated through kinase panel screening of structural analogs, where compounds with 5-cyclopentyl substitution exhibited >20-fold selectivity for VEGFR-2 over PDGFR .
Antibacterial Potential: Though structurally distinct, sulfone-substituted heterocyclic ureas (WO2009015193A1) demonstrate the broader potential of thiadiazole-urea hybrids in infectious disease. Molecular modeling suggests the 5-cyclopentyl group in the subject compound could be modified to sulfoxide/sulfone moieties to explore Gram-negative pathogens, leveraging the scaffold's adaptability [4].
Computational profiling indicates favorable in silico ADME properties: moderate lipophilicity (cLogP ≈ 3.2), acceptable aqueous solubility (cLogS ≈ -4.1), and molecular weight (322.81) within optimal range for cell permeability. The structure adheres to Lipinski's rule parameters (HBD=2, HBA=4, MW<500) with topological polar surface area ≈ 86 Ų, suggesting potential for oral bioavailability in optimized analogs .
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: